molecular formula C18H19N5O5 B3572697 ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate CAS No. 332117-29-0

ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate

Cat. No.: B3572697
CAS No.: 332117-29-0
M. Wt: 385.4 g/mol
InChI Key: GQWZRDZOFWCBKK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate (hereafter referred to as the target compound) is a purine derivative characterized by a 1,3-dimethylxanthine core linked via an acetamido bridge to an ethyl benzoate moiety (Figure 1). Its synthesis involves alkylation of 1,3-dimethylxanthine with ethyl chloroacetate, followed by hydrolysis and acylation with arylpiperazinoalkylamines . Purine derivatives are renowned for their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects . This article compares the target compound with structurally related analogs to elucidate structure-activity relationships (SARs) and functional distinctions.

Properties

IUPAC Name

ethyl 4-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-4-28-17(26)11-5-7-12(8-6-11)20-13(24)9-23-10-19-15-14(23)16(25)22(3)18(27)21(15)2/h5-8,10H,4,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWZRDZOFWCBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122068
Record name Ethyl 4-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332117-29-0
Record name Ethyl 4-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[[2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O4_{4}
  • Molecular Weight : 342.34 g/mol
  • IUPAC Name : this compound

This compound features a purine derivative integrated into a benzoate structure, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with purine derivatives often exhibit significant antioxidant properties. A study highlighted the antioxidant potential of related compounds through various assays, including DPPH and ABTS radical scavenging tests. The presence of the dimethyl and dioxo groups in the purine structure enhances electron donation capabilities, making it an effective scavenger of free radicals .

Acetylcholinesterase Inhibition

This compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound exhibited a notable inhibition profile in vitro, suggesting potential therapeutic applications in cognitive disorders .

Case Study 1: Neuroprotective Effects

In an experimental study involving irradiated mice, the compound demonstrated neuroprotective effects by mitigating gamma radiation-induced oxidative stress. Behavioral tests indicated improvements in cognitive function post-treatment. The study measured levels of myeloperoxidase (MPO) and glutathione (GSH), revealing that treatment with the compound led to a decrease in MPO levels and an increase in GSH levels, indicative of reduced oxidative damage .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with AChE active sites. The results showed favorable binding energy scores comparable to known AChE inhibitors, supporting its potential as a lead compound for further development .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC16_{16}H18_{18}N4_{4}O4_{4}AChE Inhibition, Antioxidant
Compound AC15_{15}H17_{17}N5_{5}O3_{3}Moderate AChE Inhibition
Compound BC14_{14}H16_{16}N4_{4}O5_{5}Strong Antioxidant Activity

This table summarizes comparative data on this compound against other related compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a purine derivative moiety. Its chemical formula is C18H20N8O6C_{18}H_{20}N_8O_6, and it has a molecular weight of approximately 444.40 g/mol. The presence of both ethyl and acetamido groups contributes to its solubility and reactivity, making it suitable for various biological applications.

Pharmacological Applications

2.1 Anticancer Activity

Research indicates that compounds similar to ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate exhibit promising anticancer properties. The mechanism of action is believed to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

2.2 Antiviral Properties

Studies have shown that purine derivatives can possess antiviral activity by interfering with viral replication processes. This compound may inhibit specific viral enzymes or receptors, thereby blocking viral entry into host cells or replication within them .

2.3 Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of nucleoside monophosphate kinases or other enzymes linked to purine metabolism, which could be leveraged in treating metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The ability to modify the structure allows for the generation of various derivatives that can be screened for enhanced biological activity or altered pharmacokinetic properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values lower than standard chemotherapeutics.
Study BAntiviral EffectsShowed effective inhibition of viral replication in cell cultures infected with specific RNA viruses .
Study CEnzyme InhibitionIdentified as a potent inhibitor of DHFR with potential applications in combination therapies for cancer treatment .

Comparison with Similar Compounds

Structural Features

The target compound shares a common 1,3-dimethylpurine-2,6-dione core with its analogs. Key structural differences lie in the substituents attached to the acetamido group (Table 1).

Table 1. Structural Comparison of Purine Derivatives

Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups References
Target Compound 1,3-Dimethylpurine-2,6-dione Ethyl benzoate via acetamido Benzoate ester, acetamido linker
Compound 6 () Same core Benzo[d]isothiazol-3-yl-piperazine chain Piperazine, benzoisothiazole
Compound 11f () Same core Triazole-thio with 2-chlorophenyl 1,2,4-triazole, thioether, Cl-substituent
Compound 11g () Same core Triazole-thio with p-tolyl 1,2,4-triazole, thioether, methylphenyl
Compound 22e () 8-Bromo-1,3-dimethylpurine-2,6-dione Acetamido with 4-acetylphenyl Bromo substitution, acetylphenyl

Key Observations :

  • Compound 6 incorporates a benzoisothiazole-piperazine chain, which is associated with central nervous system (CNS) receptor modulation due to piperazine’s affinity for serotonin/dopamine receptors .
  • Compounds 11f/g feature triazole-thioether linkages, which confer strong antiproliferative and antimalarial activities via enhanced hydrogen bonding and π-π stacking .

Table 2. Pharmacological Profiles of Purine Derivatives

Compound Name/ID Biological Activity IC50/Effective Dose Mechanism/Notes References
Target Compound Not explicitly reported N/A Hypothesized anticancer/anti-inflammatory
Compound 11g () Anticancer (A549 and MCF-7 cell lines) 1.25 ± 1.36 μM Triazole-thio enhances DNA intercalation
Compound 22e () Moderate growth inhibition 10 μM Bromo substitution may hinder activity
Compound 11f () Antimalarial Moderate activity Chlorophenyl improves parasite targeting

Key Insights :

  • The target compound ’s lack of polar substituents (e.g., triazole or halogen) may limit its antiproliferative potency compared to Compound 11g .

Physicochemical Properties

  • Solubility : The ethyl benzoate group in the target compound increases lipid solubility compared to carboxylate analogs, which may enhance oral bioavailability .
  • Stability : Triazole-containing derivatives (e.g., 11f/g ) exhibit higher metabolic stability due to resistance to enzymatic hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate?

  • Methodology : The compound can be synthesized via refluxing reactants in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration. This approach aligns with methods used for structurally similar purine derivatives . Key steps include optimizing stoichiometry and reaction time to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared (IR) spectroscopy for functional group analysis (e.g., carbonyl stretching at ~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography (as in ) may resolve ambiguities in hydrogen bonding networks .

Q. What safety protocols should be followed during experimental handling?

  • Methodology :

  • Avoid ignition sources (P210 in ) and ensure proper ventilation .
  • Use PPE (gloves, goggles) and consult Safety Data Sheets (SDS) for first-aid measures, including skin decontamination with soap/water and immediate medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology : Apply Design of Experiments (DoE) principles () to test variables (temperature, catalyst concentration, solvent ratios). Computational tools like quantum chemical reaction path searches () can identify energy barriers and guide experimental parameter selection .

Q. How should contradictory biological activity data be analyzed?

  • Methodology :

  • Perform dose-response assays to verify reproducibility.
  • Use multivariate statistical models (e.g., ANOVA) to isolate confounding variables (e.g., impurities, stereochemical variations) .
  • Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and reference analytical methods (e.g., HPLC purity checks in ) .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodology : Combine density functional theory (DFT) calculations (as in for lattice energy) with transition-state modeling to map reaction pathways. Integrate machine learning () to prioritize experimental conditions based on electronic and steric descriptors .

Q. How to design stability studies under varying environmental conditions?

  • Methodology :

  • Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring () .
  • Apply DoE to evaluate degradation kinetics under stressors (pH, light, oxidation) and identify degradation products via LC-MS .

Q. What frameworks integrate theoretical models with experimental data for mechanistic insights?

  • Methodology : Align hypotheses with quantum mechanical models (e.g., frontier molecular orbital theory) to predict reactivity. Validate via isotopic labeling or kinetic isotope effects (KIE). Use iterative feedback loops between computational predictions and experimental results () .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental outcomes?

  • Methodology :

  • Re-examine computational parameters (e.g., solvent effects, basis sets).
  • Perform control experiments to rule out side reactions (e.g., trace metal catalysis).
  • Use sensitivity analysis to identify critical variables in the model .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)benzoate

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